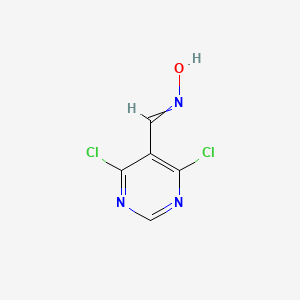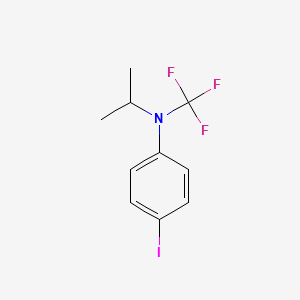
4-iodo-N-isopropyl-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of iodine, isopropyl, and trifluoromethyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the iodination of N-isopropyl-N-(trifluoromethyl)aniline. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aminocarbonylation: This reaction involves the formation of amides by reacting with carbon monoxide and amines in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted anilines, amides, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, leading to various chemical and biological effects. The iodine and trifluoromethyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Iodobenzotrifluoride: Shares the trifluoromethyl and iodine groups but lacks the isopropyl group.
4-Iodo-3-(trifluoromethyl)aniline: Similar structure but different substitution pattern on the aniline ring.
Uniqueness: 4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of iodine, isopropyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11F3IN |
|---|---|
Peso molecular |
329.10 g/mol |
Nombre IUPAC |
4-iodo-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3IN/c1-7(2)15(10(11,12)13)9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Clave InChI |
KLBXLMSCXLCING-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=C(C=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


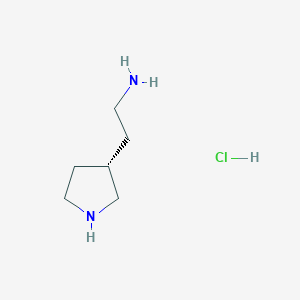
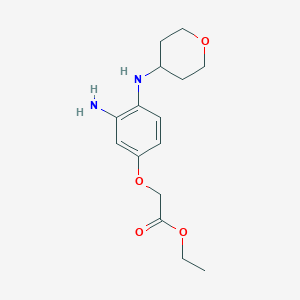
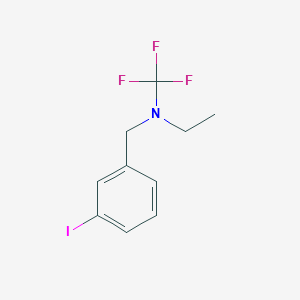

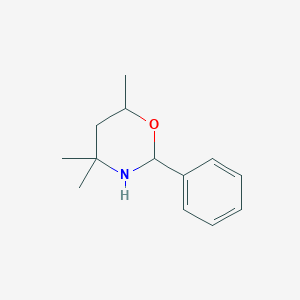

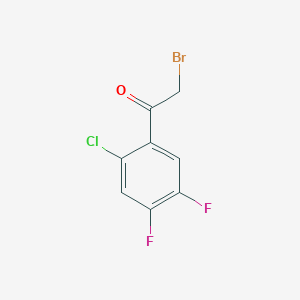
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
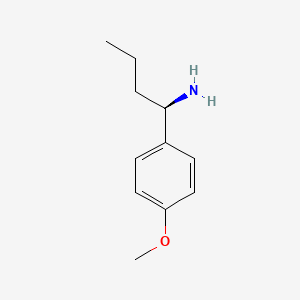
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)

